Dynorphin A (1-9)

Description

BenchChem offers high-quality Dynorphin A (1-9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dynorphin A (1-9) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

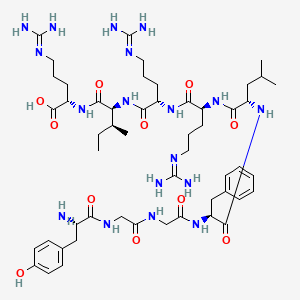

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWWJMLXKYUVTQ-VCZUSBFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H84N18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77259-54-2 | |

| Record name | Dynorphin A (1-9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Dynorphin A Fragments

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of Dynorphin A and its biologically active fragments. Dynorphin A, an endogenous opioid peptide, has garnered significant scientific interest due to its potent and often paradoxical physiological effects, mediated through both opioid and non-opioid receptor systems. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative that integrates historical context with contemporary mechanistic insights. We will delve into the initial isolation and characterization of these peptides, the intricacies of their pharmacology, the signaling pathways they modulate, and the key experimental methodologies that have been instrumental in advancing our knowledge. The guide is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and the logical progression of scientific inquiry in this field.

The Dawn of an "Extraordinarily Potent" Opioid: The Discovery of Dynorphin

The story of dynorphin is intrinsically linked to the broader quest to understand the endogenous opioid system. In the 1970s, the scientific community was galvanized by the discovery of opiate receptors in the brain, hinting at the existence of naturally occurring morphine-like substances. This led to the identification of the enkephalins and β-endorphin. However, it was the persistent and meticulous work of Dr. Avram Goldstein and his colleagues at Stanford University that unveiled a new class of remarkably potent opioid peptides.

In 1979, Goldstein's team announced the discovery of a novel opioid peptide isolated from porcine pituitary glands, which they named "dynorphin" from the Greek dynamis (power), reflecting its extraordinary potency in the guinea pig ileum bioassay.[1][2] This newly identified peptide, a tridecapeptide with the sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys, was found to be approximately 700 times more potent than [Leu]enkephalin in this assay.[1] The initial sequencing of this 13-amino acid fragment, Dynorphin A-(1-13), was a significant breakthrough.[1] Subsequent work in 1982 by the same group led to the isolation and sequencing of a larger, 4,000-dalton peptide from porcine pituitary, which was revealed to be a 32-amino acid precursor containing the previously identified 17-amino acid Dynorphin A at its N-terminus and a related tridecapeptide, Dynorphin B, at its C-terminus, separated by a Lys-Arg processing signal.[3][4]

This seminal discovery not only introduced a new family of endogenous opioids but also provided a crucial piece of the puzzle in identifying the endogenous ligand for the then-enigmatic kappa opioid receptor (KOR).

From Precursor to Peptides: The Generation of Dynorphin A Fragments

Dynorphin A and its related peptides are not synthesized in their final, active forms. Instead, they are derived from a larger precursor protein called prodynorphin (pre-proenkephalin B). The processing of prodynorphin is a complex and tissue-specific process, giving rise to a variety of biologically active fragments. This intricate enzymatic cascade is a critical control point in regulating the activity of the dynorphin system.

The primary enzymes responsible for cleaving prodynorphin are the prohormone convertases (PCs), specifically PC1/3 and PC2, and carboxypeptidases. These enzymes recognize and cleave at specific dibasic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) within the precursor sequence. This process liberates several key peptides, including:

-

Dynorphin A (1-17): The full-length Dynorphin A peptide.

-

Dynorphin A (1-8): A shorter, but still potent, fragment.

-

Dynorphin B (1-13) (rimorphin): Another major product of prodynorphin processing.

-

α- and β-neoendorphin: Peptides with affinity for opioid receptors.

-

Big Dynorphin: A 32-amino acid peptide containing both Dynorphin A and Dynorphin B sequences.

The relative abundance of these fragments can vary significantly between different brain regions and in response to physiological stimuli, suggesting a sophisticated mechanism for fine-tuning opioid signaling.

The Pharmacology of Dynorphin A Fragments: A Tale of Two Receptors

The biological actions of Dynorphin A fragments are primarily mediated through their interaction with opioid receptors, with a notable preference for the kappa opioid receptor (KOR). However, the story is more complex, as these peptides also exhibit significant, and often opposing, effects through non-opioid mechanisms.

Opioid Receptor Interactions: The Kappa Preference

Dynorphin A and its fragments are recognized as the endogenous ligands for the KOR. Their binding to this G-protein coupled receptor (GPCR) initiates a signaling cascade that typically leads to neuronal inhibition. The interaction with KOR is responsible for many of the well-known effects of dynorphins, including analgesia, dysphoria, and their role in stress and addiction.

While showing a clear preference for the KOR, Dynorphin A fragments are not exclusively selective and can also bind to mu (MOR) and delta (DOR) opioid receptors, albeit with lower affinity. This cross-reactivity can contribute to the complex pharmacological profile of these peptides. The binding affinities of various Dynorphin A fragments for the three main opioid receptors are summarized in the table below.

Table 1: Opioid Receptor Binding Affinities of Dynorphin A Fragments

| Peptide | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Reference(s) |

| Dynorphin A (1-17) | 0.23 | 1.8 | 8.3 | [5] |

| Dynorphin A (1-13) | 0.12 | 1.1 | 15 | [6] |

| Dynorphin A (1-11) | 0.09 | 2.5 | 30 | [6] |

| Dynorphin A (1-9) | 0.22 | 4.2 | 55 | [6] |

| Dynorphin A (1-8) | 0.43 | 3.9 | 48 | [6] |

| [des-Arg7]Dyn A (1-13) | 0.39 | 1.5 | 22 | [6] |

Note: Ki values are indicative and can vary depending on the experimental conditions and tissue preparation.

The "Dark Side" of Dynorphin: Non-Opioid, Pronociceptive Actions

Paradoxically, while dynorphins can produce analgesia through KOR activation, they have also been shown to exert pronociceptive (pain-promoting) effects. These actions are particularly prominent under conditions of nerve injury and inflammation and are mediated by non-opioid receptor systems.

A key player in this non-opioid signaling is the fragment Dynorphin A (2-17) . This N-terminally truncated peptide lacks the initial tyrosine residue essential for opioid receptor binding and therefore has negligible affinity for KOR, MOR, and DOR. Instead, Dynorphin A (2-17) has been shown to interact with:

-

Bradykinin Receptors: It can act as an agonist at bradykinin B1 and B2 receptors, which are involved in inflammation and pain signaling.

-

NMDA Receptors: Dynorphin A fragments can modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in central sensitization and chronic pain.

These non-opioid actions are thought to contribute to the development and maintenance of neuropathic pain states, where dynorphin levels are often upregulated.

Signaling Pathways: From Receptor Binding to Cellular Response

The diverse physiological effects of Dynorphin A fragments are a direct consequence of the intracellular signaling pathways they activate.

Kappa Opioid Receptor Signaling

Activation of the KOR by Dynorphin A initiates a canonical Gi/o-coupled GPCR signaling cascade. This leads to:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces neurotransmitter release from presynaptic terminals.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: KOR activation can also lead to the phosphorylation of MAPKs such as ERK1/2, JNK, and p38, which are involved in regulating gene expression and cellular stress responses.

Non-Opioid Signaling

The signaling pathways for the non-opioid effects of Dynorphin A fragments are less well-defined but are thought to involve:

-

Bradykinin Receptor Activation: This leads to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC).

-

NMDA Receptor Modulation: The precise mechanism of interaction is still under investigation, but it may involve direct binding to a site on the NMDA receptor complex, leading to enhanced calcium influx and neuronal excitability.

Key Experimental Methodologies

The elucidation of the discovery and function of Dynorphin A fragments has been dependent on a range of sophisticated experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity of a ligand for its receptor.

Protocol: Competitive Radioligand Binding Assay for Dynorphin A Fragments

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled Dynorphin A fragment.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of specific binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Guinea Pig Ileum Bioassay

This classic bioassay was instrumental in the initial discovery and characterization of dynorphin's potent opioid activity. It measures the ability of a substance to inhibit electrically induced contractions of the longitudinal muscle of the guinea pig ileum, an effect mediated by opioid receptors on cholinergic neurons.

Protocol: Guinea Pig Ileum Bioassay for Dynorphin A Fragments

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in oxygenated Krebs-bicarbonate solution.

-

Prepare a longitudinal muscle-myenteric plexus strip.

-

Mount the strip in an organ bath containing Krebs solution at 37°C, bubbled with 95% O2 / 5% CO2.

-

-

Stimulation and Recording:

-

Stimulate the tissue electrically with platinum electrodes to induce twitch contractions.

-

Record the contractions using an isotonic transducer connected to a data acquisition system.

-

-

Drug Application:

-

Allow the tissue to equilibrate until stable twitch responses are obtained.

-

Add increasing concentrations of the Dynorphin A fragment to the organ bath in a cumulative manner.

-

Record the inhibition of the twitch response at each concentration.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 (the concentration of the drug that produces 50% of the maximal inhibition).

-

In Vivo Models of Nociception

To investigate the pronociceptive effects of Dynorphin A fragments, animal models of pain are employed.

Protocol: Assessment of Pronociceptive Effects of Intrathecal Dynorphin A (2-17)

-

Animal Model:

-

Use adult male Sprague-Dawley rats.

-

Implant an intrathecal catheter for direct drug delivery to the spinal cord.

-

-

Drug Administration:

-

After a recovery period, administer a single intrathecal injection of Dynorphin A (2-17) or vehicle control.[3]

-

-

Behavioral Testing:

-

Assess nociceptive thresholds at baseline and at various time points after injection.

-

Mechanical Allodynia: Measure the paw withdrawal threshold to von Frey filaments, which are a series of calibrated fibers that apply a specific force.[3]

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.

-

-

Data Analysis:

-

Compare the withdrawal thresholds or latencies between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA).

-

Conclusion and Future Directions

The discovery of Dynorphin A and its fragments has profoundly impacted our understanding of opioid pharmacology, pain modulation, and the neurobiology of stress and addiction. What began with the isolation of an "extraordinarily potent" peptide has evolved into a complex narrative of dual-function molecules with both beneficial and detrimental effects. The elucidation of the distinct roles of various fragments and their differential engagement of opioid and non-opioid receptor systems continues to be an active area of research.

Future research will likely focus on:

-

Developing selective ligands: Designing molecules that can selectively target the beneficial (e.g., analgesic) or block the detrimental (e.g., pronociceptive, dysphoric) effects of the dynorphin system.

-

Understanding the regulation of prodynorphin processing: Investigating how physiological and pathological conditions alter the enzymatic cleavage of the precursor protein to generate specific fragment profiles.

-

Elucidating the precise mechanisms of non-opioid actions: Further characterizing the interactions of Dynorphin A fragments with bradykinin and NMDA receptors and their downstream signaling pathways.

A deeper understanding of the intricate biology of Dynorphin A fragments holds significant promise for the development of novel therapeutics for a range of disorders, from chronic pain to addiction and mood disorders.

References

-

Fischli, W., Goldstein, A., Hunkapiller, M. W., & Hood, L. E. (1982). Isolation and amino acid sequence analysis of a 4,000-dalton dynorphin from porcine pituitary. Proceedings of the National Academy of Sciences, 79(17), 5435-5437. [Link]

- Goldstein, A., Fischli, W., Lowney, L. I., Hunkapiller, M., & Hood, L. (1981). Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide. Proceedings of the National Academy of Sciences, 78(11), 7219-7223.

-

Goldstein, A., Tachibana, S., Lowney, L. I., Hunkapiller, M., & Hood, L. (1979). Dynorphin-(1-13), an extraordinarily potent opioid peptide. Proceedings of the National Academy of Sciences, 76(12), 6666-6670. [Link]

-

Laughlin, T. M., Vanderah, T. W., Lashbrook, J., Nichols, M. L., Ossipov, M. H., Porreca, F., & Wallace, J. L. (1997). Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone. Pain, 72(1-2), 253-260. [Link]

- Chavkin, C., James, I. F., & Goldstein, A. (1982). Dynorphin is a specific endogenous ligand of the kappa opioid receptor. Science, 215(4531), 413-415.

-

Chavkin, C. (2013). Dynorphin–Still an Extraordinarily Potent Opioid Peptide. Molecular Pharmacology, 83(3), 729-736. [Link]

- Malan, T. P., Ossipov, M. H., Gardell, L. R., Ibrahim, M., Bian, D., Lai, J., & Porreca, F. (2000). Extraterritorial neuropathic pain correlates with multisegmental increases in spinal dynorphin. Pain, 86(1-2), 185-194.

-

Wang, Z., Gardell, L. R., Ossipov, M. H., Vanderah, T. W., Brennan, M. B., Hochgeschwender, U., ... & Porreca, F. (2001). Pronociceptive actions of dynorphin maintain chronic neuropathic pain. Journal of Neuroscience, 21(5), 1779-1786. [Link]

- Lai, J., Luo, M. C., Chen, Q., Ma, S., Gardell, L. R., Ossipov, M. H., & Porreca, F. (2006). Dynorphin A activates bradykinin receptors to maintain neuropathic pain.

- Vanderah, T. W., Laughlin, T., Lashbrook, J. M., Nichols, M. L., Wilcox, G. L., Ossipov, M. H., ... & Porreca, F. (1996). Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone. Pain, 68(2-3), 275-281.

- Merg, F., Filliol, D., Usynin, I., Rácz, B., Vonesch, J. L., & Kieffer, B. L. (2006). Big dynorphin, a prodynorphin-derived peptide produces long-lasting allodynia in rats: differential involvement of spinal opioid and bradykinin receptors. Pain, 126(1-3), 194-203.

- Gintzler, A. R., & Chakrabarti, S. (2000). Opioid peptides: a summary of their differentiation and integration.

- Schwarzer, C. (2009). 30 years of dynorphins—new insights on their functions in neuropsychiatric diseases. Pharmacology & therapeutics, 123(3), 353-370.

-

Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137-147. [Link]

-

Vaught, J. L. (1981). A characterization of dynorphin-(1-13) on the guinea pig ileal longitudinal muscle. European journal of pharmacology, 76(4), 453-456. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

Sources

- 1. Pain-related behavioral and electrophysiological actions of dynorphin A (1-17) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single intrathecal injections of dynorphin A or des-Tyr-dynorphins produce long-lasting allodynia in rats: blockade by MK-801 but not naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. dynorphin A-(1-13) | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Function of Dynorphin A (1-9) in the Central Nervous System

Abstract

Dynorphin A (1-9) [Dyn A (1-9)], a primary, biologically active metabolite of the precursor peptide Prodynorphin, represents a pivotal neuromodulator within the central nervous system (CNS). Its endogenous functions are characterized by a profound duality, capable of inducing both potent inhibitory effects through canonical opioid receptor pathways and excitatory, often neurotoxic, effects via non-opioid mechanisms. This guide provides a comprehensive technical overview of the molecular biology, receptor pharmacology, and complex functional roles of Dyn A (1-9). We delve into the causality behind its paradoxical actions in pain, mood, and addiction, and furnish detailed, field-proven methodologies for its quantitative analysis, receptor profiling, and functional assessment in both in vitro and in vivo settings. This document is intended to serve as an essential resource for professionals seeking to understand and therapeutically target the intricate dynorphin system.

Molecular Genesis and Metabolic Fate of Dynorphin A (1-9)

The journey of Dyn A (1-9) begins with the transcription and translation of the Prodynorphin (PDYN) gene. The resulting 254-amino acid precursor protein, preprodynorphin, is directed into the secretory pathway where the signal peptide is cleaved to yield prodynorphin[1]. Within dense-core vesicles, the enzyme proprotein convertase 2 (PC2) performs proteolytic cleavage at specific paired basic amino acid sites on prodynorphin, liberating several bioactive peptides, including Dynorphin A (1-17), Dynorphin B, and α/β-neoendorphin[2].

Dynorphin A (1-17) is subject to rapid metabolism in the CNS by various peptidases. This enzymatic processing yields several shorter, yet functionally significant, fragments. Among these, Dynorphin A (1-9) (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg) is a prominent and potent metabolite[3][4]. The metabolic cascade does not end there; further cleavage can produce fragments like Dyn A (1-8) and Dyn A (1-6), which may possess distinct biological activities[3][5][6]. This rapid biotransformation is a critical control mechanism, as the resulting fragments can interact with different receptor systems, contributing to the peptide's complex physiological profile[6]. The inherent instability of dynorphin peptides necessitates robust analytical methods, such as mass spectrometry, for accurate quantification in biological matrices[7][8].

The Dual Signaling Identity: Receptor Pharmacology

The functional dichotomy of Dyn A (1-9) is rooted in its ability to engage two fundamentally different classes of receptors: canonical G-protein coupled opioid receptors and non-opioid ligand-gated ion channels and receptors.

The Canonical Opioid Pathway: KOR-Mediated Inhibition

Dynorphin A and its major fragments are the endogenous ligands for the kappa opioid receptor (KOR), a Gi/o-coupled G-protein coupled receptor (GPCR)[9][10]. While KOR is its principal target, Dyn A (1-9) and other truncated fragments also exhibit significant affinity for mu (MOR) and delta (DOR) opioid receptors, highlighting a degree of promiscuity that contributes to its broad effects[11][12]. Studies analyzing binding affinities have confirmed that Dyn A (1-9) binds with high affinity to KOR, and also interacts with MOR and DOR in the nanomolar range[3][13].

Mechanism of Action: Upon binding of Dyn A (1-9) to the KOR, the heterotrimeric Gi/o protein is activated. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[9][14]. Simultaneously, the dissociated Gβγ subunit directly modulates ion channels, causing the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs)[9]. The net effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, producing a powerful inhibitory effect on neuronal excitability. This pathway is fundamental to the analgesic and sedative effects of KOR agonists.

Pharmacological Profile of Dynorphin A (1-9)

The following table summarizes the binding affinity and functional potency of Dyn A (1-9) at the three major opioid receptors. It is important to note the context-dependency of these values, which can vary based on the assay system (e.g., cell type, radioligand used).

| Parameter | Kappa (KOR) | Mu (MOR) | Delta (DOR) | Source(s) |

| Binding Affinity (Ki) | High (sub-nM to low nM) | Moderate (nM range) | Moderate (nM range) | [3][12] |

| Functional Potency (EC50/IC50) | Potent Agonist | Agonist Activity | Potent Agonist | [13] |

| Primary Signaling | Gi/o Coupling (↓cAMP) | Gi/o Coupling (↓cAMP) | Gi/o Coupling (↓cAMP) | [9][13] |

| Note: Precise Ki values for the native Dyn A (1-9) peptide are sparse in literature; values are often inferred from studies on related fragments and analogues. Functional assays show Dyn A (1-9) is particularly potent at DOR in HEK cell systems. |

Non-Canonical Excitatory Pathways

Counterintuitively, dynorphins can also produce profound excitatory effects, including hyperalgesia and neurotoxicity, that are not blocked by opioid antagonists. These actions are mediated by direct interactions with at least two other receptor systems.

-

Bradykinin Receptors: Dynorphin A can directly activate bradykinin B1 and B2 receptors[1]. This interaction triggers a distinct signaling cascade that leads to the opening of voltage-sensitive calcium channels, causing a rapid influx of Ca2+ into the neuron. This surge in intracellular calcium promotes neuronal excitation and can contribute to a pro-nociceptive (pain-promoting) state[10].

-

NMDA Receptors: Dynorphin A and its des-tyrosine metabolites [e.g., Dyn A (2-17)] can act as direct positive allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor[10]. Evidence suggests dynorphin peptides can bind to a conserved epitope on the NR1 subunit of the NMDA receptor. This interaction potentiates NMDA receptor-mediated currents, enhancing glutamatergic excitatory neurotransmission. This mechanism is strongly implicated in the neurotoxic effects observed after spinal cord injury and in states of persistent pain, where dynorphin levels are elevated[10].

Integrated Functions of Dynorphin A (1-9) in the CNS

The dual signaling capacity of Dyn A (1-9) allows it to function as a highly context-dependent neuromodulator. Its ultimate physiological effect depends on its concentration, the specific brain region, and the underlying physiological or pathological state.

-

Pain Modulation: The role of dynorphin in pain is profoundly paradoxical. In the spinal cord dorsal horn, KOR activation by dynorphin is inhibitory, producing analgesia by reducing the release of nociceptive neurotransmitters from primary afferent terminals. However, under conditions of persistent inflammation or nerve injury, elevated dynorphin levels can engage excitatory bradykinin and NMDA receptors, contributing to central sensitization, hyperalgesia, and chronic pain states[10].

-

Mood, Stress, and Anxiety: The dynorphin/KOR system is a critical mediator of the stress response and negative affective states[9]. Activation of KOR in limbic brain regions like the amygdala and bed nucleus of the stria terminalis (BNST) produces dysphoria, aversion, and anxiety-like behaviors[3][9]. This system is thought to act as a homeostatic brake on dopamine-mediated reward pathways, and its hyperactivity is strongly implicated in the pathophysiology of depression and anxiety disorders.

-

Addiction and Relapse: By inhibiting dopamine release in the nucleus accumbens, the dynorphin/KOR system counteracts the rewarding effects of drugs of abuse[2]. Chronic drug exposure can lead to an upregulation of the dynorphin system. During withdrawal, this sensitized system contributes to the negative emotional state that drives craving and stress-induced relapse[9].

Methodologies for the Study of Dynorphin A (1-9)

Investigating the function of Dyn A (1-9) requires a multi-faceted approach combining precise quantification, pharmacological characterization, and behavioral assessment. The following protocols represent gold-standard methodologies in the field.

Quantification of Endogenous Dyn A (1-9) via LC-MS/MS

Causality: Immunoassays for dynorphins can suffer from cross-reactivity with other fragments. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior specificity and sensitivity for absolute quantification of Dyn A (1-9) in complex biological samples like brain tissue homogenates or microdialysates[7][8].

Protocol:

-

Sample Collection: For in vivo analysis, perform stereotaxic implantation of a microdialysis probe into the target brain region (e.g., striatum, nucleus accumbens) of an anesthetized animal[14]. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2.0 µL/min). Collect dialysate fractions at timed intervals (e.g., every 15-20 minutes) into vials containing protease inhibitors. For tissue analysis, rapidly dissect the brain region of interest, snap-freeze in liquid nitrogen, and store at -80°C.

-

Sample Preparation: Homogenize brain tissue in an acidic extraction buffer. Perform solid-phase extraction (SPE) on both tissue homogenates and microdialysate samples to clean up the sample and enrich for the peptide fraction. Elute the peptides and dry the sample under vacuum.

-

LC-MS/MS Analysis: Reconstitute the sample in an appropriate mobile phase. Inject the sample onto a reverse-phase capillary HPLC column coupled to a tandem mass spectrometer.

-

Detection: Use electrospray ionization (ESI) in positive ion mode. Set the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) unique to Dyn A (1-9) and a heavy-isotope-labeled internal standard.

-

Quantification: Generate a standard curve using known concentrations of a synthetic Dyn A (1-9) standard. Calculate the concentration of endogenous Dyn A (1-9) in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Receptor Binding Profile: Competitive Radioligand Binding Assay

Causality: To understand the pharmacology of Dyn A (1-9), it is essential to determine its binding affinity (Ki) for its primary (KOR) and secondary (MOR, DOR) targets. A competitive binding assay measures how effectively Dyn A (1-9) competes with a high-affinity radioligand for binding to the receptor, providing a quantitative measure of its affinity.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cerebellum for KOR, rat brain for MOR/DOR) or cultured cells expressing the receptor of interest in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of a selective radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR). The concentration should be at or below the Kd of the radioligand for its receptor.

-

Competition: Add increasing concentrations of unlabeled Dyn A (1-9) (the "competitor").

-

Incubation: Add the prepared cell membranes to each well. Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Detection: Wash the filters to remove non-specific binding. Allow the filters to dry, then add scintillation cocktail and count the radioactivity on each filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of Dyn A (1-9). Use non-linear regression to fit the data and determine the IC50 (the concentration of Dyn A (1-9) that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Functional Activity: [³⁵S]GTPγS Binding Assay

Causality: Ligand binding does not always equate to functional activation. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, one of the earliest events following GPCR agonism. It quantifies the ability of Dyn A (1-9) to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, thereby measuring its functional potency (EC50) and efficacy (Emax).

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in protocol 4.2.

-

Assay Buffer: Prepare an assay buffer containing GDP to ensure G-proteins are in their inactive, GDP-bound state.

-

Assay Setup: In a 96-well plate, add cell membranes, GDP, and increasing concentrations of Dyn A (1-9).

-

Initiate Reaction: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes. Agonist stimulation will cause the Gα subunit to release GDP and bind [³⁵S]GTPγS.

-

Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration through a filtermat, as in protocol 4.2.

-

Detection: Count the radioactivity retained on the filters.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound (in counts per minute or cpm) against the log concentration of Dyn A (1-9). Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation over basal)[7]. This provides a direct measure of the peptide's ability to activate the G-protein signaling cascade.

In Vivo Behavioral Assessment

Causality: The hot plate test measures the response latency to a thermal stimulus, a supraspinally integrated response. It is a classic method to assess the analgesic efficacy of centrally-acting compounds like opioid peptides.

Protocol:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins[13].

-

Apparatus: Use a commercial hot plate apparatus set to a constant, non-damaging temperature (e.g., 55 ± 0.2°C).

-

Baseline Measurement: Gently place a mouse onto the hot plate surface and immediately start a timer. Observe the mouse for nocifensive behaviors, typically licking a hind paw or jumping. Record the latency (in seconds) to the first response. Remove the mouse immediately to prevent tissue damage. A cut-off time (e.g., 30-45 seconds) must be established.

-

Administration: Administer Dyn A (1-9) or vehicle control via the desired route (e.g., intracerebroventricular, i.c.v., for supraspinal effects; intrathecal, i.t., for spinal effects).

-

Post-Treatment Testing: At predetermined time points after administration (e.g., 15, 30, 60 minutes), repeat the latency measurement on the hot plate.

-

Data Analysis: An increase in response latency compared to baseline and/or the vehicle group indicates an analgesic effect. Data are often expressed as Percent Maximum Possible Effect (%MPE).

Causality: The elevated plus maze (EPM) is a widely validated assay for assessing anxiety-like behavior in rodents. It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the proportion of time spent in the open arms.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Structure–function relationship of dynorphin B variants using naturally occurring amino acid substitutions [frontiersin.org]

- 6. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. mdpi.com [mdpi.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 14. repository.arizona.edu [repository.arizona.edu]

Dynorphin A (1-9) amino acid sequence and structure

An In-depth Technical Guide to Dynorphin A (1-9): Structure, Synthesis, and Function

Executive Summary

Dynorphin A (1-9) is a truncated, nonapeptide fragment of the endogenous opioid peptide Dynorphin A. As a primary ligand for the kappa-opioid receptor (KOR), it plays a crucial role in modulating pain, addiction, and mood. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Dynorphin A (1-9), from its fundamental molecular structure to detailed protocols for its synthesis, characterization, and functional evaluation. We delve into the structural basis of its receptor interaction, its complex signaling pathways, and the critical methodologies required for its study, offering field-proven insights to empower future research and therapeutic development.

The Endogenous Dynorphin System: A Primer

The dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[1] Upon cleavage by proprotein convertase 2 (PC2), prodynorphin yields several active peptides, including Dynorphin A, Dynorphin B, and neo-endorphins.[1] These peptides are widely distributed throughout the central nervous system, particularly in regions associated with pain, reward, and emotion.[2][3] The primary biological target for dynorphins is the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) that, upon activation, typically mediates inhibitory neurotransmission.[3] Dynorphin A fragments, such as Dynorphin A (1-9), are endogenous products of this system and are potent modulators of the KOR.[2]

Dynorphin A (1-9): Molecular and Structural Profile

Primary Structure and Physicochemical Properties

The primary amino acid sequence of porcine Dynorphin A (1-9) was identified as Tyrosine-Glycine-Glycine-Phenylalanine-Leucine-Arginine-Arginine-Isoleucine-Arginine.[4] This sequence contains the canonical N-terminal "message" motif (Tyr-Gly-Gly-Phe) common to many opioid peptides, which is crucial for opioid receptor activation, followed by a C-terminal "address" sequence (Leu-Arg-Arg-Ile-Arg) that confers selectivity, particularly for the KOR.[2]

| Property | Value | Source |

| Sequence | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg | [4] |

| One-Letter Code | YGGFLRRIR | - |

| Molecular Formula | C52H85N17O10 | Calculated |

| Molecular Weight | 1136.35 g/mol | Calculated |

| Physiological Charge | +4 | Calculated |

| pI (Isoelectric Point) | ~12.5 | Calculated |

| logP | -4.9 | [5] |

| Water Solubility | 0.017 g/L | [5] |

Higher-Order Structure: From Solution to Receptor-Bound

In aqueous solution, Dynorphin A peptides are highly flexible.[6] However, the environment significantly influences their conformation. In membrane-mimicking environments like methanol, the peptide may adopt a more structured conformation, with studies suggesting a propensity for an extended or beta-strand structure in the central region (residues 7-9).[7]

The most functionally relevant structure is that adopted upon binding to the KOR. Cryo-electron microscopy (cryo-EM) studies of the full-length Dynorphin A bound to the KOR-Gi complex reveal a well-defined structure for the first nine residues.[8][9] The peptide binds in a deep pocket of the receptor, adopting an S-shape stabilized by intramolecular hydrogen bonds.[8] The N-terminal "message" segment engages with key residues in the receptor's transmembrane helices, while the central portion, from Leu5 to Arg9, forms a distinct helical turn.[8][10] The C-terminal tail of longer dynorphin peptides is often flexible and not fully resolved, highlighting the critical role of the (1-9) fragment in establishing the primary receptor interaction.[8]

Synthesis and Characterization of Dynorphin A (1-9)

The de novo synthesis of Dynorphin A (1-9) is essential for research purposes. The standard method is solid-phase peptide synthesis (SPPS), followed by purification and characterization.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual or automated synthesis of Dynorphin A (1-9) using Fmoc/tBu chemistry. The rationale for SPPS is its efficiency, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, with easy removal of excess reagents by simple washing.

-

Resin Selection and Preparation:

-

Start with a Rink Amide resin to yield a C-terminally amidated peptide, or a Wang/chlorotrityl resin for a C-terminal carboxylic acid. For Dynorphin A (1-9), a C-terminal acid is standard.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc-Arginine Loading:

-

Couple the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin using a coupling agent like HBTU/HOBt or DIC/Oxyma in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

-

Allow the reaction to proceed for 2-4 hours. Confirm coupling with a Kaiser test.

-

-

Iterative Deprotection and Coupling Cycles:

-

Deprotection: Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (2 x 10-minute incubations).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc groups.

-

Coupling: Add the next Fmoc-protected amino acid (e.g., Fmoc-Ile-OH) in a 3-5 fold molar excess, along with coupling reagents. Allow to react for 1-2 hours.

-

Washing: Wash with DMF.

-

Repeat these steps for each amino acid in the sequence (Ile, Arg(Pbf), Arg(Pbf), Leu, Phe, Gly, Gly, Tyr(tBu)).

-

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[2]

-

Incubate for 2-3 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Workflow: Purification and Characterization

Experimental Protocol: HPLC Purification and MS Characterization

-

Purification by Reversed-Phase HPLC (RP-HPLC):

-

Rationale: RP-HPLC separates peptides based on their hydrophobicity. It is the gold standard for purifying synthetic peptides to >95% purity.[11][12]

-

Column: C18 stationary phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm (for the Tyrosine residue).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of each fraction by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain a fluffy white powder.

-

-

-

Characterization by Mass Spectrometry (MS):

-

Rationale: MS provides an accurate mass measurement to confirm that the correct peptide was synthesized.[13][14]

-

Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Procedure:

-

Dissolve a small amount of the purified peptide.

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum. The observed mass should correspond to the calculated theoretical mass of Dynorphin A (1-9) (1135.35 Da for the monoisotopic neutral species). Multiple charge states (e.g., [M+2H]2+, [M+3H]3+, [M+4H]4+) are typically observed with ESI.

-

-

Pharmacology and Receptor Interaction

Opioid Receptor Binding Profile

Dynorphin A (1-9) is a potent agonist at the KOR.[15] Like its parent peptide, it also exhibits significant affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR), though it is generally considered KOR-preferring.[15]

| Receptor | Ligand | Ki (nM) | Assay Condition | Source |

| KOR | Dynorphin A (1-9) | ~0.2-1.0 | [3H]ethylketocyclazocine displacement | [15] |

| MOR | Dynorphin A (1-9) | ~5-20 | [3H]DAMGO displacement | [3] |

| DOR | Dynorphin A (1-9) | ~5-30 | [3H]DPDPE displacement | [3] |

Note: Ki values can vary significantly between studies due to different experimental conditions (e.g., tissue preparation, radioligand, buffer composition).

Structure-Activity Relationship (SAR)

The biological activity of Dynorphin A (1-9) is highly dependent on its primary sequence:

-

Tyr1: The N-terminal tyrosine is indispensable. Its phenolic hydroxyl group and primary amine are critical for binding to all opioid receptors.

-

Phe4: The aromatic ring of phenylalanine is another key pharmacophoric element, fitting into a hydrophobic pocket within the receptor.

-

Arg6, Arg7, Arg9: The cluster of basic, positively charged arginine residues in the "address" region is traditionally considered crucial for KOR affinity and selectivity.[2] However, some studies have shown that removing Arg7 does not abolish KOR activity, suggesting a more complex interaction.[16][17] Nonetheless, this basicity is a key feature distinguishing dynorphins from other opioid families.[17]

Signal Transduction Pathways

Canonical G-Protein Signaling

The primary mechanism of action for Dynorphin A (1-9) is the activation of the KOR, which couples to inhibitory Gi/Go proteins.[18] This initiates a signaling cascade that leads to neuronal inhibition.

-

Receptor Activation: Dynorphin A (1-9) binds to and stabilizes an active conformation of the KOR.

-

G-Protein Coupling: The activated KOR facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/Go protein.

-

Effector Modulation: The G-protein dissociates into Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[19]

-

Ion Channel Modulation: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

-

Non-Opioid Signaling

Intriguingly, dynorphin fragments can also elicit biological effects that are not mediated by opioid receptors. At high concentrations or under pathological conditions like nerve injury, dynorphin fragments (including those lacking the N-terminal tyrosine) can produce neuroexcitatory and even neurotoxic effects.[20] These actions are thought to be mediated through interactions with other receptor systems, such as the bradykinin or NMDA receptors, leading to potentiation of excitatory currents.[5][21]

Methodologies for In Vitro and In Vivo Evaluation

Experimental Protocol: Competitive Radioligand Binding Assay

-

Rationale: To determine the binding affinity (Ki) of Dynorphin A (1-9) for a specific opioid receptor by measuring its ability to compete with a known radiolabeled ligand.[22]

-

Membrane Preparation: Prepare cell membranes from tissue (e.g., guinea pig cerebellum for KOR) or cells expressing the receptor of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture (Total Volume: 1 mL):

-

100 µL of competing ligand (Dynorphin A (1-9) at various concentrations).

-

100 µL of radioligand (e.g., [3H]U69,593 for KOR, at a concentration near its Kd).

-

700 µL of assay buffer.

-

100 µL of membrane preparation.

-

-

Controls:

-

Total Binding: No competing ligand.

-

Non-specific Binding (NSB): A high concentration (e.g., 10 µM) of a non-labeled antagonist (e.g., naloxone).

-

-

Incubation: Incubate at 25°C for 60-90 minutes.

-

Termination: Rapidly filter the reaction mixture through GF/B filters using a cell harvester. Wash filters with ice-cold assay buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - NSB). Plot the percent specific binding against the log concentration of Dynorphin A (1-9). Determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Accumulation Assay

-

Rationale: To measure the functional consequence of KOR activation by quantifying the inhibition of cAMP production.

-

Cell Culture: Use cells expressing the KOR (e.g., HEK293 or CHO cells).

-

Assay Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of Dynorphin A (1-9).

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Quantify cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis: Plot the cAMP concentration against the log concentration of Dynorphin A (1-9). Fit a dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Experimental Protocol: Plasma Stability Assay

-

Rationale: To assess the metabolic stability of Dynorphin A (1-9) in a biologically relevant matrix, providing an early indication of its in vivo half-life.[23][24]

-

Incubation:

-

Prepare a stock solution of Dynorphin A (1-9).

-

Add the peptide to fresh plasma (e.g., rat or human) to a final concentration of 10-100 µM.

-

Incubate at 37°C.

-

-

Time Points:

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

-

-

Reaction Quenching:

-

Immediately quench the enzymatic degradation by adding the aliquot to 3 volumes of cold acetonitrile (ACN).[23] This precipitates the plasma proteins.

-

-

Sample Preparation:

-

Vortex and centrifuge the sample at high speed (e.g., >13,000 x g) for 5-10 minutes.

-

Collect the supernatant for analysis.

-

-

Quantification by LC-MS:

-

Analyze the supernatant using LC-MS to separate the intact peptide from its degradation products.

-

Quantify the peak area of the intact Dynorphin A (1-9) at each time point.

-

-

Data Analysis:

-

Plot the percentage of remaining peptide against time.

-

Calculate the half-life (t1/2) of the peptide in plasma.

-

Conclusion and Future Directions

Dynorphin A (1-9) represents a fundamental component of the endogenous opioid system. Its potent interaction with the kappa-opioid receptor makes it a critical tool for dissecting the receptor's role in health and disease. This guide has provided a technical foundation for its study, from chemical synthesis to functional characterization. Future research will likely focus on developing metabolically stable analogs of Dynorphin A (1-9) to improve its therapeutic potential and further elucidating the complex interplay between its opioid and non-opioid signaling activities, which could unlock new avenues for treating chronic pain, addiction, and affective disorders.

References

-

Aldrich, J. V. (n.d.). Synthesis and opioid activity of dynorphin a analogues. Oregon State University. Retrieved from [Link]

-

Chen, Y., Chen, B., Wu, T., Zhou, F., & Xu, F. (2023). Cryo-EM structure of human κ-opioid receptor-Gi complex bound to an endogenous agonist dynorphin A. Protein & Cell, 14(6), 464–468. Retrieved from [Link]

-

Brissett, D. I., & Rijn, R. M. (2016). Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting. Neuropharmacology, 107, 173-184. Retrieved from [Link]

-

Patil, P. G., et al. (2018). Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor. Journal of Medicinal Chemistry, 61(21), 9806-9813. Retrieved from [Link]

-

Wikipedia. (n.d.). Dynorphin A. Retrieved from [Link]

-

Bachi, A. (2018). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1787, 239-247. Retrieved from [Link]

-

Chen, Y., et al. (2023). Cryo-EM structure of human κ-opioid receptor-Gi complex bound to an endogenous agonist dynorphin A. Protein & Cell, 14(6), 464-468. Retrieved from [Link]

-

Mishra, P. K., et al. (1993). Proton NMR and CD solution conformation determination and opioid receptor binding studies of a dynorphin A(1-17) model peptide. Molecular Pharmacology, 43(3), 473-481. Retrieved from [Link]

-

Heine, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(10), 956-966. Retrieved from [Link]

-

Bio-Synthesis Inc. (n.d.). Peptides - Dynorphin, Analogs and Sequences. Retrieved from [Link]

-

FooDB. (2011). Showing Compound Dynorphin A (FDB029215). Retrieved from [Link]

-

Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

-

Patil, P. G., et al. (2018). Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor. ACS Publications. Retrieved from [Link]

-

Chavkin, C. (2013). Dynorphin–Still an Extraordinarily Potent Opioid Peptide. Molecular Pharmacology, 83(3), 729-736. Retrieved from [Link]

-

Goldstein, A., et al. (1981). Porcine pituitary dynorphin: complete amino acid sequence of the biologically active heptadecapeptide. Proceedings of the National Academy of Sciences, 78(11), 7219-7223. Retrieved from [Link]

-

Kjellström, S. (2007). OPIOID AND NON-OPIOID ACTIVITIES OF THE DYNORPHINS. CORE. Retrieved from [Link]

-

Heine, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 33-55. Retrieved from [Link]

-

PubChem. (n.d.). Dynorphin A (swine). Retrieved from [Link]

-

Adav, S. S. (2020). A beginner's guide to mass spectrometry–based proteomics. Essays in Biochemistry, 64(5), 767-778. Retrieved from [Link]

-

Heine, C., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]

-

RCSB PDB. (2023). 7Y1F: Cryo-EM structure of human k-opioid receptor-Gi complex. Retrieved from [Link]

-

University of Arizona. (n.d.). OPIOID AND NONOPIOID ACTIONS OF DYNORPHIN IN PAIN. Retrieved from [Link]

-

Frederick, J. (2016). HPLC Purification of Peptides. protocols.io. Retrieved from [Link]

-

Maroun, R., & Mattice, W. L. (1981). Solution Conformations of the Pituitary Opioid Peptide dynorphin-(1-13). Biochemical and Biophysical Research Communications, 103(2), 442-446. Retrieved from [Link]

-

Zhang, L., et al. (1995). Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons. Neuroscience Letters, 194(3), 165-168. Retrieved from [Link]

-

Beck, J. G., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(5), e0178241. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure--activity relationships. Proceedings of the National Academy of Sciences, 78(10), 6543-6547. Retrieved from [Link]

-

Gendron, L., et al. (1997). Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice. Canadian Journal of Physiology and Pharmacology, 75(1), 9-15. Retrieved from [Link]

-

O'Connor, C., et al. (2015). NMR structure and dynamics of the agonist dynorphin peptide bound to the human kappa opioid receptor. Proceedings of the National Academy of Sciences, 112(38), 11852-11857. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of the neuroprotective and deleterious affects of dynorphin A.... Retrieved from [Link]

-

ResearchGate. (2018). Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. Retrieved from [Link]

-

Baitai Paike Biotechnology. (n.d.). Peptide Mass Spectrometry Analysis Principle. Retrieved from [Link]

-

Lancaster, C. R., et al. (1991). Mimicking the membrane-mediated conformation of dynorphin A-(1-13)-peptide: circular dichroism and nuclear magnetic resonance studies in methanolic solution. Biochemistry, 30(19), 4715-4726. Retrieved from [Link]

-

Siuzdak, G. (n.d.). Peptide and protein analysis with mass spectrometry. ResearchGate. Retrieved from [Link]

-

ChemRxiv. (n.d.). A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression,. Retrieved from [Link]

-

ResearchGate. (n.d.). Opioid receptor binding affinity (K i ) and antagonistic potency (K i ). Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. Retrieved from [Link]

Sources

- 1. Neuropathic plasticity in the opioid and non-opioid actions of dynorphin A fragments and their interactions with bradykinin B2 receptors on neuronal activity in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biochem.oregonstate.edu [biochem.oregonstate.edu]

- 3. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Showing Compound Dynorphin A (FDB029215) - FooDB [foodb.ca]

- 6. Solution conformations of the pituitary opioid peptide dynorphin-(1-13) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mimicking the membrane-mediated conformation of dynorphin A-(1-13)-peptide: circular dichroism and nuclear magnetic resonance studies in methanolic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cryo-EM structure of human κ-opioid receptor-Gi complex bound to an endogenous agonist dynorphin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMR structure and dynamics of the agonist dynorphin peptide bound to the human kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Dynorphin–Still an Extraordinarily Potent Opioid Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–Activity Relationships of [des-Arg7]Dynorphin A Analogues at the κ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Opioid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 19. researchgate.net [researchgate.net]

- 20. experts.arizona.edu [experts.arizona.edu]

- 21. Dynorphin uses a non-opioid mechanism to potentiate N-methyl-D-aspartate currents in single rat periaqueductal gray neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Dynorphin A (1-9) for the Kappa-Opioid Receptor

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: The Enduring Significance of the Dynorphin/KOR System

The interaction between dynorphin peptides and the kappa-opioid receptor (KOR) represents a critical signaling system within the central nervous system, implicated in the modulation of pain, addiction, mood, and stress responses.[1] Dynorphin A, a potent endogenous opioid peptide, and its fragments, such as Dynorphin A (1-9), are key players in this system.[2] A thorough understanding of the binding affinity of these ligands for the KOR is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide provides a comprehensive technical overview of the principles and methodologies for characterizing the binding affinity of Dynorphin A (1-9) to the KOR, grounded in established scientific protocols and field-proven insights.

The Molecular Players: Dynorphin A (1-9) and the Kappa-Opioid Receptor

Dynorphin A: More Than Just an Opioid Peptide

Dynorphins are a class of endogenous opioid peptides derived from the precursor protein prodynorphin.[3] The full-length Dynorphin A is a 17-amino acid peptide, but it is proteolytically processed into several active fragments, including Dynorphin A (1-9).[2] While the longer fragments of Dynorphin A exhibit high selectivity for the KOR, shorter fragments like Dynorphin A (1-8) have been shown to interact with mu- and delta-opioid receptors as well.[4] The N-terminal tyrosine residue is crucial for the opioid activity of dynorphins.[3]

The Kappa-Opioid Receptor: A Complex Signaling Hub

The KOR is a member of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[5] Upon agonist binding, the KOR undergoes a conformational change that initiates intracellular signaling cascades.[6] The canonical pathway involves the activation of inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.[7][8] Additionally, the KOR can signal through a G-protein-independent pathway involving β-arrestin, which can lead to the activation of mitogen-activated protein kinase (MAPK) cascades.[8][9] This dual signaling capability highlights the complexity of KOR function and the potential for developing biased agonists that selectively activate one pathway over the other.[10]

Quantifying the Interaction: Methodologies for Determining Binding Affinity

The cornerstone of characterizing the interaction between Dynorphin A (1-9) and the KOR is the determination of its binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki). Radioligand binding assays are the gold standard for this purpose.[11]

Essential First Step: Preparation of KOR-Containing Membranes

A high-quality membrane preparation is crucial for obtaining reliable binding data. This can be achieved from cultured cells overexpressing the KOR or from tissues with high KOR expression.[12]

Step-by-Step Protocol for Membrane Preparation:

-

Cell/Tissue Lysis: Homogenize cultured cells or tissues in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) to disrupt the cell membranes.[12] The use of a Dounce or Polytron homogenizer is recommended.

-

Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and large cellular debris.[12]

-

Membrane Pelleting: Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.[13]

-

Washing: Resuspend the membrane pellet in fresh, cold buffer and repeat the high-speed centrifugation step to wash away cytosolic contaminants.[12]

-

Final Preparation and Storage: Resuspend the final washed pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.[13]

The choice between using whole cells and isolated membranes depends on the specific experimental goals. While intact cells offer a more physiological context, isolated membranes often provide less variability and are the preferred choice for precise binding affinity determination.[14]

The Workhorse of Affinity Measurement: The Competition Radioligand Binding Assay

Competition binding assays are used to determine the affinity (Ki) of an unlabeled ligand (the "competitor," in this case, Dynorphin A (1-9)) by measuring its ability to displace a radiolabeled ligand with known affinity for the KOR.[12] A commonly used radioligand for the KOR is [³H]U-69,593.[15]

Experimental Workflow for a KOR Competition Binding Assay:

Caption: Data analysis workflow for determining Ki.

Key Steps in Data Analysis:

-

Calculate Specific Binding: For each concentration of Dynorphin A (1-9), subtract the non-specific binding (determined in the presence of a saturating concentration of an unlabeled KOR ligand) from the total binding.

-

Generate a Dose-Response Curve: Plot the percentage of specific binding as a function of the logarithm of the Dynorphin A (1-9) concentration.

-

Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Dynorphin A (1-9) that inhibits 50% of the specific binding of the radioligand). [16][17]4. Calculate the Ki: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the KOR. [12] Quantitative Data Summary:

| Parameter | Description | Typical Value for High-Affinity KOR Ligands |

| Kd | Equilibrium Dissociation Constant | Low nM to pM range |

| Ki | Inhibitory Constant | Low nM to pM range |

| IC₅₀ | Half-maximal Inhibitory Concentration | Dependent on assay conditions |

| kon | Association Rate Constant | 10⁵ to 10⁷ M⁻¹s⁻¹ |

| koff | Dissociation Rate Constant | 10⁻² to 10⁻⁴ s⁻¹ |

Note: The specific binding affinity of Dynorphin A (1-9) for the KOR can vary depending on the experimental conditions and the source of the receptor. Studies have reported Ki values for Dynorphin A (1-9) analogues in the low nanomolar range. [18][19]

KOR Signaling Pathways: The Functional Consequences of Binding

Binding affinity is a critical parameter, but it does not fully describe the functional activity of a ligand. Upon binding, Dynorphin A (1-9) acts as an agonist, triggering downstream signaling events.

Caption: Simplified KOR signaling pathways.

Understanding which signaling pathways are activated by Dynorphin A (1-9) is crucial for predicting its physiological effects. Functional assays, such as [³⁵S]GTPγS binding assays (to measure G-protein activation) and β-arrestin recruitment assays, can provide this information. [20]

Conclusion and Future Directions

The determination of the binding affinity of Dynorphin A (1-9) for the kappa-opioid receptor is a fundamental step in understanding its pharmacology and for the development of novel KOR-targeted therapies. The methodologies outlined in this guide, from membrane preparation to sophisticated real-time binding assays and data analysis, provide a robust framework for researchers in this field. As our understanding of the intricacies of KOR signaling, including biased agonism, continues to grow, the precise characterization of ligand-receptor interactions will remain of utmost importance in the quest for more effective and safer therapeutics for a multitude of human diseases.

References

-

Rich, R. L., & Myszka, D. G. (2011). Biacore analysis with stabilized G-protein-coupled receptors. Analytical Biochemistry, 409(2), 277-282. [Link]

-

Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137-147. [Link]

-

Cahill, C. M., & Taylor, A. M. (2015). Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment. Neurotherapeutics, 12(4), 778-787. [Link]

-

Wikipedia. (n.d.). Dynorphin A. [Link]

-

Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Molecular pharmacology, 74(5), 1184-1194. [Link]

-

Li, C., & Wang, J. B. (2018). Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function. Current pharmaceutical design, 24(21), 2414-2423. [Link]

-

Carrascosa, M. C., Garcia-Tardón, N., Casanueva, F. F., & Camiña, J. P. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 400(1), 127-134. [Link]

-

de Witte, W. E. A., Heitman, L. H., & IJzerman, A. P. (2020). Perspective: Implications of Ligand–Receptor Binding Kinetics for Therapeutic Targeting of G Protein-Coupled Receptors. ACS Pharmacology & Translational Science, 3(4), 599-607. [Link]

-

Grokipedia. (n.d.). Dynorphin A. [Link]

-

Duggleby, R. G., & Waters, M. J. (1993). Nonlinear regression analysis of the time course of ligand binding experiments. Journal of receptor research, 13(8), 1135-1146. [Link]

-

Zhang, Y., & Pan, Z. Z. (2021). The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications. Frontiers in pharmacology, 12, 676378. [Link]

-

Sykes, D. A., & Charlton, S. J. (2019). Binding kinetics of ligands acting at GPCRs. Biochemical pharmacology, 162, 1-11. [Link]

-

Bodnar, R. J., & Pasternak, G. W. (2005). Dynorphin A(1-17)-induced feeding: pharmacological characterization using selective opioid antagonists and antisense probes in rats. Journal of pharmacology and experimental therapeutics, 313(3), 1151-1159. [Link]

-

Gendron, L., et al. (2001). Design of potent dynorphin A-(1–9) analogues devoid of supraspinal motor effects in mice. Canadian Journal of Physiology and Pharmacology, 79(7), 575-581. [Link]

-

Mosberg, H. I. (2016). Structure and dynamics of dynorphin peptide and its receptor. Journal of medicinal chemistry, 59(15), 6935-6948. [Link]

-

Paton, K., et al. (2022). The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies. Frontiers in Pharmacology, 13, 889311. [Link]

-

Lohse, M. J., & Hofmann, K. P. (2007). Kinetics of G-protein-coupled receptor signals in intact cells. Biological chemistry, 388(10), 1029-1035. [Link]

-

Wikipedia. (n.d.). Dynorphin. [Link]

-

Westh Hansen, S., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE, 11(3), e0150658. [Link]

-

Gendron, L., et al. (2001). Design of potent dynorphin A-(1-9) analogues devoid of supraspinal motor effects in mice. Canadian journal of physiology and pharmacology, 79(7), 575-581. [Link]

-

MedFriendly.com. (n.d.). Dynorphin. [Link]

-

Navratilova, I., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(7), 508-512. [Link]

-

Rossi, G. C., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules, 26(11), 3192. [Link]

-

He, J., et al. (2018). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. International Journal of Molecular Sciences, 19(11), 3381. [Link]

-

Sykes, D. A., & Charlton, S. J. (2019). Binding kinetics of ligands acting at GPCRs. Biochemical Pharmacology, 162, 1-11. [Link]

-

Hansen, S. W., et al. (2016). Functional Stability of the Human Kappa Opioid Receptor Reconstituted in Nanodiscs Revealed by a Time-Resolved Scintillation Proximity Assay. PLoS ONE, 11(3), e0150658. [Link]

-